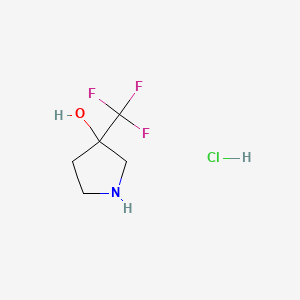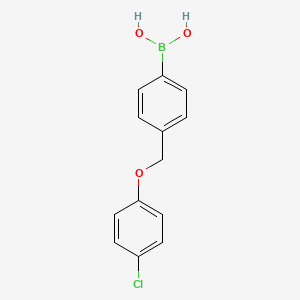
(4-((4-氯苯氧基)甲基)苯基)硼酸
货号 B567776
CAS 编号:
1256358-72-1
分子量: 262.496
InChI 键: VUAUMKIABBONKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are used in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Molecular Structure Analysis
The molecular formula of “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is C13H12BClO3. It has an average mass of 262.497 Da and a monoisotopic mass of 262.056793 Da .Chemical Reactions Analysis
Boronic acids, including “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They also participate in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .科学研究应用
-
Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Application: Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
- Method: The process involves the use of a palladium catalyst to facilitate the coupling of an organoboron compound with an organic halide .
- Outcome: The result is a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds .
-
Protodeboronation of Pinacol Boronic Esters
- Field: Organic Synthesis
- Application: Pinacol boronic esters, which can be derived from boronic acids, are used in the protodeboronation process . This process is a part of a formal anti-Markovnikov alkene hydromethylation .
- Method: The process involves a radical approach to catalytically remove the boron group from 1°, 2°, and 3° alkyl boronic esters .
- Outcome: The result is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Borinic Acid Derivatives
- Field: Organic Chemistry
- Application: Borinic acids and their chelate derivatives are a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Outcome: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Boron Quinolate Complexes
- Field: Organic Synthesis
- Application: Several electron-deficient borinic acids or boron quinolate complexes were obtained in modest to good yields .
- Method: The reaction seems compatible with a range of functional groups such as nitro, boronic ester, vinyl, etc .
- Outcome: The synthesis of borinic acid derivatives by transmetalation with ArBBr2 .
未来方向
属性
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAUMKIABBONKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681344 |
Source


|
| Record name | {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-72-1 |
Source


|
| Record name | {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1-(Pyridin-3-yl)cyclobutanamine
1212058-02-0
(2,6-Dichloro-pyrimidin-4-ylmethyl)-isopropyl-amine
1289385-44-9
2-Chloro-5-methylpyrimidin-4-ol
1246763-80-3
1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
1253790-64-5

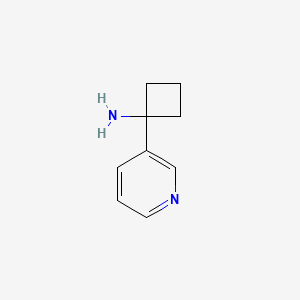
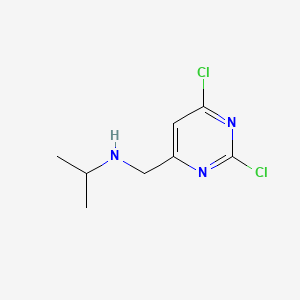
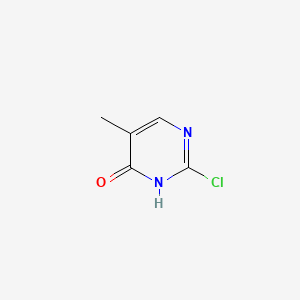
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)
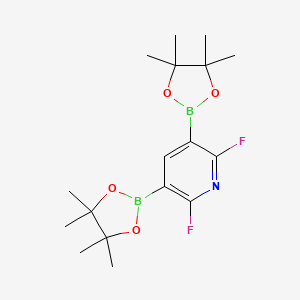
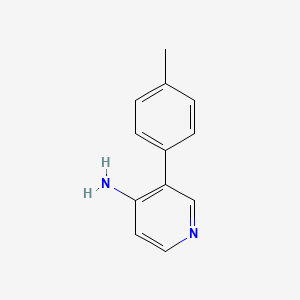

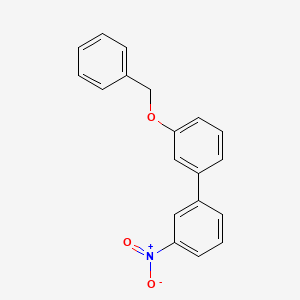
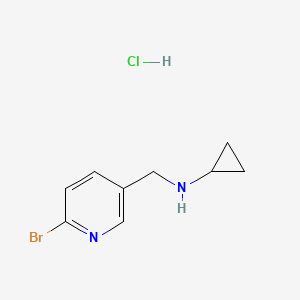
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
